molecular formula C21H23NO3 B214548 3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one

3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one

Cat. No. B214548
M. Wt: 337.4 g/mol
InChI Key: SUQBUEHIGONBMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one, also known as DIMPI, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, studies have suggested that it may act through multiple pathways, including inhibition of the PI3K/Akt/mTOR pathway, induction of ROS-mediated apoptosis, and inhibition of angiogenesis.
Biochemical and Physiological Effects:
Studies have shown that 3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one has various biochemical and physiological effects. In cancer cells, 3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the PI3K/Akt/mTOR pathway. In neurons, 3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one has been shown to enhance memory and cognitive function and protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one in lab experiments is its low toxicity. However, one limitation is its low solubility in water, which can make it difficult to use in certain assays.

Future Directions

There are several future directions for research on 3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one. One direction is to further investigate its mechanism of action and how it interacts with various pathways. Another direction is to explore its potential applications in other fields, such as cardiovascular disease and inflammation. Additionally, further studies are needed to optimize its synthesis method and improve its solubility in water.
Conclusion:
3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one is a synthetic compound that has potential applications in various fields, including cancer research, neuroscience, and drug discovery. Its synthesis method involves a three-step process, and it has been shown to have various biochemical and physiological effects. While it has advantages such as low toxicity, it also has limitations such as low solubility in water. Future research on 3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one should focus on investigating its mechanism of action, exploring its potential applications in other fields, and optimizing its synthesis method.

Synthesis Methods

3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one is synthesized through a three-step process. The first step involves the reaction of 2,4-dimethylphenylacetic acid with thionyl chloride to form 2,4-dimethylphenylacetyl chloride. In the second step, the acetyl chloride is reacted with 3-hydroxyindolin-2-one to form 3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one. Finally, the product is purified through recrystallization.

Scientific Research Applications

3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, 3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, 3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one has been studied for its potential neuroprotective effects and its ability to enhance memory and cognitive function. In drug discovery, 3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one has been used as a lead compound for the development of new drugs.

properties

Product Name

3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one

Molecular Formula

C21H23NO3

Molecular Weight

337.4 g/mol

IUPAC Name

3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-propan-2-ylindol-2-one

InChI

InChI=1S/C21H23NO3/c1-13(2)22-18-8-6-5-7-17(18)21(25,20(22)24)12-19(23)16-10-9-14(3)11-15(16)4/h5-11,13,25H,12H2,1-4H3

InChI Key

SUQBUEHIGONBMH-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)C(C)C)O)C

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)C(C)C)O)C

Origin of Product

United States

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